molecular formula C18H19Cl2NO B5820472 N-benzyl-N-tert-butyl-3,4-dichlorobenzamide

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide

Cat. No.: B5820472
M. Wt: 336.3 g/mol
InChI Key: KIVPNHDHWZFGGN-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of benzyl, tert-butyl, and dichlorobenzamide groups, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-3,4-dichlorobenzamide typically involves the reaction of benzylamine with tert-butylamine and 3,4-dichlorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective antagonist of the farnesoid X receptor alpha (FXRα). The compound binds to the ligand-binding domain of FXRα, inducing conformational changes that inhibit the receptor’s activity. This interaction affects various metabolic pathways, including glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its selective antagonism of FXRα sets it apart from other similar compounds, making it a valuable tool in metabolic research .

Properties

IUPAC Name

N-benzyl-N-tert-butyl-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)14-9-10-15(19)16(20)11-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVPNHDHWZFGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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